4-ethyl-5-propyl-1H-pyrazole
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Overview
Description
4-Ethyl-5-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-propyl-1H-pyrazole can be achieved through several methods:
Cyclocondensation Reaction: One common method involves the cyclocondensation of hydrazines with 1,3-diketones.
[3+2] Cycloaddition: Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves scalable methods such as:
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, reducing the need for intermediate purification and increasing overall yield.
Catalytic Methods: Transition-metal-catalyzed reactions, such as those using ruthenium or copper, are employed for their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen.
Substitution: Aryl halides, copper powder, potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Various oxidized pyrazole derivatives.
Substitution: N-arylpyrazoles.
Scientific Research Applications
4-Ethyl-5-propyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Agrochemistry: Used in the development of pesticides and herbicides due to their biological activity.
Material Science: Employed in the synthesis of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-5-propyl-1H-pyrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
CAS No. |
60224-00-2 |
---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-ethyl-5-propyl-1H-pyrazole |
InChI |
InChI=1S/C8H14N2/c1-3-5-8-7(4-2)6-9-10-8/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
HLEDQWQRHQGQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NN1)CC |
Origin of Product |
United States |
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